5-Phenyl-3-isoxazolecarboxamide

Overview

Description

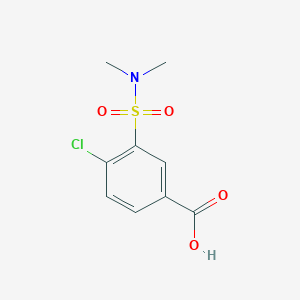

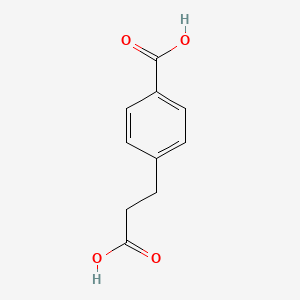

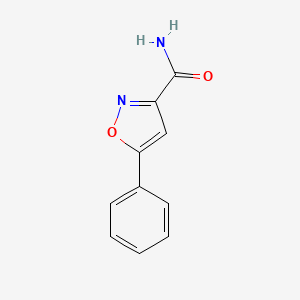

5-Phenyl-3-isoxazolecarboxamide, also known as PIC, is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H8N2O2 .

Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-Phenyl-3-isoxazolecarboxamide, often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . In one method, 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) .Molecular Structure Analysis

The molecular structure of 5-Phenyl-3-isoxazolecarboxamide consists of a five-membered isoxazole ring attached to a phenyl group and a carboxamide group . The molecular weight is 188.18300 .Physical And Chemical Properties Analysis

5-Phenyl-3-isoxazolecarboxamide has a density of 1.259g/cm3 and a boiling point of 412.1ºC at 760 mmHg . The melting point is not available .Scientific Research Applications

Drug Discovery and Development

5-Phenylisoxazole-3-carboxamide: is a five-membered heterocyclic compound that is significant in the field of drug discovery . Its structure is commonly found in many commercially available drugs, and it provides a versatile scaffold that can bind to various biological targets due to its chemical diversity. The compound’s ability to be functionalized makes it a valuable entity for developing new medications.

Neurological Disorder Treatment

Derivatives of 5-Phenylisoxazole-3-carboxamide have been synthesized and evaluated for their potential in treating neurological disorders . Specifically, they have been used to inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological conditions. The inhibition of MAO-A and MAO-B is a promising approach for the treatment of diseases like depression and Parkinson’s disease.

Anticancer Research

The isoxazole ring of 5-Phenylisoxazole-3-carboxamide is a part of many anticancer drug designs . Its incorporation into drug molecules can enhance the efficacy of chemotherapeutic agents. Researchers are exploring its use in diversity-oriented synthesis strategies to create novel anticancer compounds.

Molecular Modeling and Simulation

5-Phenylisoxazole-3-carboxamide: can be used in computational chemistry for molecular modeling and simulations . Programs like Amber and GROMACS utilize this compound to produce simulations that can predict how the compound interacts with various biological molecules, which is crucial for understanding its mechanism of action and optimizing its properties for specific applications.

Biological Assays Development

The compound has been used in the development of biological assays, such as the Amplex Red assays, to measure enzyme activity . These assays are vital for screening potential drug candidates and understanding their pharmacodynamics and pharmacokinetics.

Eco-Friendly Synthetic Routes

In the synthesis of isoxazoles, 5-Phenylisoxazole-3-carboxamide serves as a model for developing metal-free synthetic routes . These methods are more sustainable and environmentally friendly compared to traditional metal-catalyzed reactions, which often involve toxic metals, generate significant waste, and are costly.

Safety and Hazards

Future Directions

The future directions for 5-Phenyl-3-isoxazolecarboxamide could involve further exploration of its potential applications in various fields of research and industry. In particular, isoxazole derivatives have been studied for their potential as anticancer medications , suggesting a possible direction for future research.

Mechanism of Action

Target of Action

The primary target of 5-Phenylisoxazole-3-carboxamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective ligand-gated cation channel that belongs to the Transient Receptor Channel family of cation channels . It is highly expressed on the peripheral termini of small diameter sensory neurons innervating many tissues including skin, bladder, airway, and gastrointestinal tract .

Mode of Action

5-Phenylisoxazole-3-carboxamide interacts with the TRPV1 receptors, which are located on a subset of Aδ and C fibers, the afferents commonly associated with nociception

Biochemical Pathways

It is known that the compound is involved in the modulation of trpv1 receptors , which play a crucial role in pain perception and other sensory processes. The downstream effects of this modulation are likely to be complex and multifaceted, involving various neural and biochemical pathways.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 5-Phenylisoxazole-3-carboxamide may have good bioavailability.

Result of Action

The molecular and cellular effects of 5-Phenylisoxazole-3-carboxamide’s action are likely to be diverse, given its interaction with TRPV1 receptors . These receptors are involved in various physiological processes, including pain perception, body temperature regulation, and inflammation. Therefore, modulation of these receptors by 5-Phenylisoxazole-3-carboxamide could potentially have wide-ranging effects.

properties

IUPAC Name |

5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVXNFGUPSDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337313 | |

| Record name | 5-Phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylisoxazole-3-carboxamide | |

CAS RN |

23088-52-0 | |

| Record name | 5-Phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.